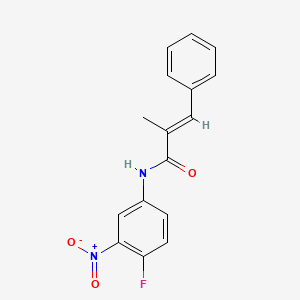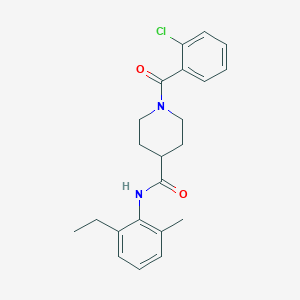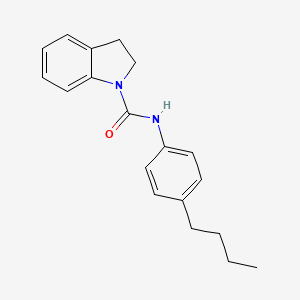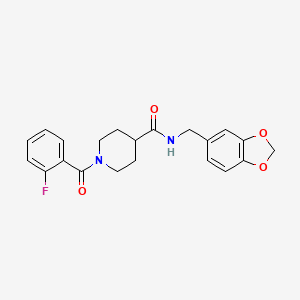
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide (FNPA) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a member of the acrylamide family and has a molecular weight of 311.3 g/mol. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用机制
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide is dependent on the specific application. In medicinal chemistry, this compound acts as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of diseases such as Alzheimer's disease and Parkinson's disease. This compound binds to the active site of these enzymes and prevents their activity, which leads to a reduction in the symptoms of these diseases.
In biochemistry, this compound can act as a substrate or inhibitor of enzymes, depending on the specific enzyme and reaction being studied. This compound can bind to the active site of an enzyme and undergo a chemical reaction, which allows researchers to study the kinetics and thermodynamics of enzyme-catalyzed reactions. This compound can also bind to the allosteric site of an enzyme and modulate its activity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to reduce the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer drug candidate.
In biochemistry, this compound can modulate the activity of enzymes and proteins, which allows researchers to study the structure-function relationship of these molecules. This compound can also be used as a probe to study the binding affinity of proteins to ligands, which is important in drug discovery.
实验室实验的优点和局限性
The advantages of using N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide in lab experiments include its high purity, stability, and ease of synthesis. This compound is a well-characterized compound that can be synthesized in large quantities with high yield. This compound is also stable under a wide range of experimental conditions, which makes it a versatile tool for various applications.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. This compound is a synthetic compound that may have toxic effects on living organisms, and its use should be carefully monitored. This compound is also poorly soluble in aqueous solutions, which limits its use in certain applications.
未来方向
There are several future directions for the use of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide in scientific research. In medicinal chemistry, this compound can be further optimized to improve its potency and selectivity as a drug candidate for the treatment of various diseases. In biochemistry, this compound can be used to study the structure-function relationship of enzymes and proteins, which can lead to the development of new drugs and therapies. In material science, this compound can be used as a building block for the synthesis of new functional materials with unique properties. Overall, this compound has the potential to make significant contributions to various fields of scientific research.
合成方法
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-fluoro-3-nitrophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-3-phenylacrylamide in the presence of a base such as triethylamine to yield this compound. The purity of the final product is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of these diseases.
In biochemistry, this compound has been used as a tool to study the mechanism of action of enzymes and proteins. This compound can be used as a substrate or inhibitor of enzymes, which allows researchers to study the kinetics and thermodynamics of enzyme-catalyzed reactions. This compound has also been used to study the binding affinity of proteins to ligands, which is important in drug discovery.
In material science, this compound has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. This compound can be incorporated into the polymer backbone or used as a surface modifier to impart specific properties such as hydrophobicity or biocompatibility.
属性
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGLSWWLURPAX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)
![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)

![4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)


![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)
![N,N-diethyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4879665.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879679.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4879690.png)